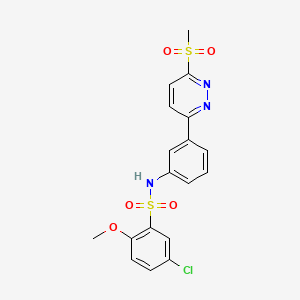

5-chloro-2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O5S2/c1-27-16-8-6-13(19)11-17(16)29(25,26)22-14-5-3-4-12(10-14)15-7-9-18(21-20-15)28(2,23)24/h3-11,22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAHNXJCJSAAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H12ClN3O4S

- Molecular Weight : 429.9 g/mol

- CAS Number : 950319-77-4

Biological Activity Overview

The compound exhibits various biological activities, primarily focusing on anti-inflammatory and anticancer properties. The following sections detail these activities supported by recent research findings.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds with similar structures to this compound exhibit significant anti-inflammatory effects.

- COX Inhibition : The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Cytokine Modulation : It may modulate pro-inflammatory cytokines, reducing inflammation in models such as acute arthritis.

Case Study Findings

A study conducted on a related sulfonamide revealed:

- Inhibition of Paw Edema : In rat models, the compound displayed a reduction in paw swelling comparable to standard anti-inflammatory drugs like diclofenac .

- Dose Response : The effective dose was determined to be around 50 mg/kg, showing significant inhibition percentages in inflammatory markers.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against various cancer cell lines.

- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of caspases.

- Cell Cycle Arrest : It has shown the ability to arrest the cell cycle at specific phases, preventing cancer cell proliferation.

Research Findings

In vitro studies indicated:

- Cytotoxicity Against MDA-MB-231 Cells : The compound demonstrated significant cytotoxic effects on breast cancer cells with an IC50 value of approximately 10 µM .

- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, a critical factor in cancer cell division .

Comparative Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to 5-chloro-2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : Compounds in this class have shown cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). IC50 values often fall below 100 μM, indicating potent activity against these cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Screening : Studies have assessed its efficacy against bacterial, fungal, and mycobacterial strains. The results indicate that certain derivatives exhibit activity comparable to standard antibiotics such as isoniazid and fluconazole .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to various substituents can significantly alter its biological activity:

- Pyridazine Substituents : Altering the methylsulfonyl group can enhance or diminish anticancer activity.

- Benzenesulfonamide Variations : Different substitutions on the benzenesulfonamide moiety can lead to improved selectivity and potency against specific cancer types.

Case Study 1: Antitumor Evaluation

A series of synthesized derivatives were tested for their anticancer properties, revealing that modifications at specific positions led to enhanced cytotoxicity against HCT-116 and HeLa cell lines. For example, a derivative with a naphthyl moiety showed increased potency, suggesting that structural complexity can improve therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

In a study evaluating the antimicrobial potential of related compounds, it was found that certain derivatives inhibited growth in resistant bacterial strains, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Derivatives

5-Fluoro-2-Methoxy-N-{4-[6-(Methylsulfonyl)-3-Pyridazinyl]Phenyl}Benzenesulfonamide ()

- Key Difference : Fluorine at position 5 vs. chlorine.

- Impact :

- Molecular Weight : Chlorine increases molecular weight (~16 g/mol difference).

- Lipophilicity : Chlorine’s higher lipophilicity (Cl: logP +0.71; F: logP +0.14) may enhance membrane permeability but reduce solubility.

- Electronic Effects : Chlorine’s stronger electron-withdrawing nature could alter binding affinity in target proteins.

Alkoxy Group Variations

5-Chloro-2-Ethoxy-N-(3-Pyridinylmethyl)Benzenesulfonamide ()

- Key Difference : Ethoxy (C₂H₅O) at position 2 vs. methoxy (CH₃O).

- Impact: Steric Effects: Ethoxy’s bulkiness may hinder interactions in sterically sensitive binding pockets. Molecular Weight: Ethoxy increases weight by ~14 g/mol (C₁₄H₁₅ClN₂O₃S, MW 326.80 vs. target compound’s ~453.91).

N-Substituent Modifications

2-Chloro-N-{5-[2-(4-Methoxy-Phenyl)-Pyridin-3-Yl]-(1,3,4)Thiadiazol-2-Yl}-Acetamide Derivatives ()

- Key Difference : Thiadiazole-acetamide core vs. benzenesulfonamide-pyridazine.

- Impact :

5-Chloro-N-[4-Methoxy-3-(1-Piperazinyl)Phenyl]-3-Methylbenzo[b]Thiophene-2-Sulfonamide ()

- Key Difference : Benzo[b]thiophene core and piperazinyl substituent vs. pyridazine.

- Receptor Interaction: Piperazinyl groups can enhance solubility and modulate serotonin receptor affinity (e.g., SB 271046).

Physicochemical and Pharmacokinetic Trends

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-chloro-2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling sulfonamide intermediates with activated pyridazine derivatives. For example, analogous benzenesulfonamide compounds are synthesized via carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM at 0°C), followed by sulfonyl chloride formation and purification via column chromatography . Optimization strategies include controlling reaction temperatures (0–25°C), using excess reagents for incomplete conversions, and adjusting solvent polarity during purification to improve yields (reported 37–73% for similar structures) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for verifying substituent positions (e.g., chloro, methoxy, methylsulfonyl groups). Key peaks include aromatic protons (δ 6.8–8.2 ppm) and sulfonyl carbon resonances (δ ~110–120 ppm) .

- HPLC-MS : Used to assess purity (>95%) and confirm molecular weight via ESI-MS (e.g., [M+H]+ ion matching theoretical mass) .

Q. How can researchers conduct preliminary biological activity screening for this compound?

- Methodological Answer : Initial screening should focus on target-specific assays. For sulfonamide derivatives, common protocols include:

- Enzyme Inhibition Assays : Measure IC values against NLRP3 inflammasome or similar targets using ELISA-based readouts .

- Cellular Viability Assays : Evaluate cytotoxicity (e.g., via MTT assay) in cell lines relevant to inflammation or cancer .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying substituents to enhance biological efficacy?

- Methodological Answer :

- Chloro/Methoxy Groups : The 5-chloro-2-methoxy motif enhances lipophilicity and target binding, as seen in NLRP3 inhibitors where chloro groups improve potency by 2–3-fold .

- Methylsulfonyl-Pyridazine : This group increases solubility and hydrogen-bonding capacity, critical for enzyme inhibition. Substitution with bulkier groups (e.g., trifluoromethyl) may reduce activity .

- Case Study : Replacing the methylsulfonyl group with a sulfamoyl moiety in analogous compounds decreased anti-inflammatory activity by 40%, highlighting the importance of sulfone electronics .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Binding Studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (K) to targets like NLRP3 .

- Transcriptomic/Proteomic Profiling : RNA-seq or LC-MS/MS can identify downstream pathways (e.g., NF-κB suppression) in treated cells .

- Mutagenesis : Introduce point mutations in target proteins (e.g., NLRP3 ATP-binding domain) to validate interaction sites .

Q. How can researchers assess the environmental impact and degradation pathways of this compound?

- Methodological Answer :

- Environmental Fate Studies : Use OECD 307 guidelines to evaluate biodegradation in soil/water systems. Sulfonamides often persist due to stable sulfonyl groups; half-lives >60 days suggest need for advanced oxidation processes (AOPs) .

- Ecotoxicology : Test acute toxicity in Daphnia magna (EC) and algal growth inhibition. Structural analogs show moderate toxicity (EC ~10 mg/L) .

Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?

- Methodological Answer :

- Sulfonyl Chloride Stability : Store intermediates under inert atmosphere (N) at -20°C to prevent hydrolysis. Use scavengers (e.g., molecular sieves) during reactions .

- Pyridazine Activation : Protect reactive nitrogen sites via Boc groups, then deprotect post-coupling using TFA/DCM (1:4 v/v) .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell type, incubation time). For example, NLRP3 inhibition varies 10-fold between THP-1 macrophages (IC 0.5 μM) and primary monocytes (IC 5 μM) due to differential ASC expression .

- Dose-Response Validation : Replicate studies using standardized protocols (e.g., ATP-based inflammasome activation) to minimize variability .

Q. What advanced techniques characterize degradation byproducts under physiological conditions?

- Methodological Answer :

- LC-QTOF-MS : Identify metabolites via untargeted profiling in simulated gastric fluid (pH 2.0) and liver microsomes. Common byproducts include demethylated sulfonamides and hydroxylated pyridazines .

- Stability Studies : Use accelerated stability chambers (40°C/75% RH) to predict shelf-life and degradation kinetics (e.g., Arrhenius modeling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.